molecular formula C12H12Cl2N2O2 B3007467 (1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide CAS No. 2224517-47-7

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide

Cat. No. B3007467
CAS RN: 2224517-47-7
M. Wt: 287.14
InChI Key: UVHNDEKWBKFHRS-VHSXEESVSA-N
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Description

(1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide, also known as CCCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCCH is a cyclopropane derivative that has shown promise in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Enzymatic Synthesis Processes

  • The enzyme ketoreductase (KRED) KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate in the synthesis of Ticagrelor, an acute coronary syndrome treatment. This biocatalysis process is environmentally friendly and efficient for industrial applications (Guo et al., 2017).

Synthesis and Biological Evaluation

  • Bromophenol derivatives with a cyclopropyl moiety, including trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, were synthesized and evaluated. These derivatives showed inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating Alzheimer's disease and Parkinson's disease (Boztaş et al., 2019).

Conformationally Restricted Analogues

  • Research focused on the development of chiral cyclopropane units as conformationally restricted analogues of biologically active compounds. This includes the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, which are beneficial for investigating bioactive conformations (Kazuta et al., 2002).

Mass Spectrometry Characterization

  • The atmospheric pressure chemical ionization multi-stage mass spectrometry was used for characterizing stereoisomeric synthons of cyclopropane amino acids, offering insights into the structural aspects of these compounds (Cristoni et al., 2000).

Anticancer Potential

  • Novel series of cyclopropane carbohydrazides were synthesized and screened for their anticancer activity against several cancer cell lines. Some compounds exhibited promising activity at micromolar concentrations (Swamy et al., 2016).

Inhibitors of Metabotropic Glutamate Receptor

  • The asymmetric synthesis of cyclohexanecarboxylic acid enantiomers, which are modulators of the metabotropic glutamate receptor subtype 4, was conducted. This study highlights the role of molecular chirality in drug discovery (Christov et al., 2011).

Insecticidal Activity

  • Stereochemical diversity-oriented conformational restriction strategy was applied to develop potent histamine H3 and H4 receptor antagonists with an imidazolylcyclopropane structure. This approach proved effective in developing specific ligands for drug target proteins (Watanabe et al., 2006).

Lipase-Catalyzed Hydrolytic Resolution

  • A hydrolytic resolution process for preparing (1R,2R)-DFPCPCA, a precursor to Ticagrelor, was developed using the immobilized Candida antarctica lipase B (CALB), demonstrating an efficient method for synthesizing optically pure cyclopropane carboxylic acids (Wang et al., 2019).

properties

IUPAC Name

(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c13-6-11(17)15-16-12(18)10-5-9(10)7-1-3-8(14)4-2-7/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHNDEKWBKFHRS-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NNC(=O)CCl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)NNC(=O)CCl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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